5,7-Bis(2-methylphenyl)quinolin-8-ol
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Overview
Description
5,7-Di-o-tolylquinolin-8-ol: is a quinoline derivative with the molecular formula C23H19NO. This compound is characterized by the presence of two o-tolyl groups at the 5 and 7 positions of the quinoline ring, and a hydroxyl group at the 8 position. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-o-tolylquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with o-tolyl derivatives under specific conditions. One common method includes the use of Friedländer synthesis, where an o-tolyl aldehyde reacts with 8-hydroxyquinoline in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,7-Di-o-tolylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
5,7-Di-o-tolylquinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Di-o-tolylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8 position plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. This compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: Known for its antimicrobial properties.
5,7-Diiodoquinolin-8-ol: Used in antiseptics and disinfectants.
5,7-Dibromoquinolin-8-ol: Exhibits significant biological activity
Comparison: 5,7-Di-o-tolylquinolin-8-ol is unique due to the presence of o-tolyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to its halogenated counterparts, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
648896-55-3 |
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Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5,7-bis(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO/c1-15-8-3-5-10-17(15)20-14-21(18-11-6-4-9-16(18)2)23(25)22-19(20)12-7-13-24-22/h3-14,25H,1-2H3 |
InChI Key |
SYABJUZBKFXKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C |
Origin of Product |
United States |
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